Aqueous Solubility of Ser-Asn vs. Reverse Sequence Asn-Ser and Key Analogs
Ser‑Asn exhibits a predicted aqueous solubility of 21.3 g L⁻¹ (ALOGPS) [1]. This value is numerically higher than that of the reverse‑sequence isomer Asn‑Ser (21.1 g L⁻¹, ALOGPS) [2] and substantially higher than Gly‑Ser (15.5 g L⁻¹, ALOGPS) [3]. Among polar dipeptides, the Ser‑Asn solubility profile is closer to Gly‑Asn (19.8 g L⁻¹) [4], indicating that the N‑terminal Ser residue contributes positively to solubility.
| Evidence Dimension | Predicted aqueous solubility (ALOGPS) |
|---|---|
| Target Compound Data | 21.3 g/L |
| Comparator Or Baseline | Asn-Ser: 21.1 g/L; Gly-Ser: 15.5 g/L; Gly-Asn: 19.8 g/L |
| Quantified Difference | Ser-Asn is 0.2 g/L higher than Asn-Ser (≈1% increase) and 5.8 g/L higher than Gly-Ser (≈37% increase) |
| Conditions | ALOGPS prediction model; standard conditions (25°C, water) |
Why This Matters
For experimental protocols requiring precise dipeptide concentration in aqueous buffers, the ~37% solubility advantage of Ser‑Asn over Gly‑Ser can dictate whether a stock solution reaches the desired concentration without organic co‑solvents.
- [1] FoodB: Serylasparagine (FDB112042). Water Solubility 21.3 g/L (ALOGPS). View Source
- [2] FoodB: Asparaginyl-Serine (FDB111796). Water Solubility 21.1 g/L (ALOGPS). View Source
- [3] FoodB: Glycyl-Serine (FDB098202). Water Solubility 15.5 g/L (ALOGPS). View Source
- [4] FoodB: Glycyl-Asparagine (FDB111875). Water Solubility 19.8 g/L (ALOGPS). View Source
